N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine
Overview
Description
“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-75-3 . It has a molecular weight of 287.75 and is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H14ClN5/c1-9-11-5-4-10 (8-12 (11)18-20 (9)3)19 (2)13-6-7-16-14 (15)17-13/h4-8H,1-3H3
. This indicates the specific arrangement of atoms in the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Chemistry of Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are well-known for their versatility as synthetic intermediates and their biological importance. These compounds have demonstrated significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. They exhibit potent anticancer, antibacterial, anti-inflammatory activities, among others, making them crucial in advanced chemistry and drug development investigations (Li et al., 2019).
Applications in Fine Organic Synthesis Industry
Amino-1,2,4-triazoles, as a raw material for the fine organic synthesis industry, demonstrate the industrial utility of 3- and 4-substituted amino-1,2,4-triazoles. These compounds are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing the broad applicability of similar heterocyclic compounds in various domains including agriculture and medicine (Nazarov et al., 2021).
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives are utilized as exquisite sensing materials and possess a wide range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, emphasizing their importance in biological research and drug discovery processes (Jindal & Kaur, 2021).
Advanced Oxidation Processes for Hazardous Compounds Degradation
Advanced oxidation processes can effectively mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes. This technology focuses on the degradation of several amine- and azo-based compounds, demonstrating the environmental significance of research in this domain (Bhat & Gogate, 2021).
Ninhydrin Reaction for Amino Acids Analysis
The ninhydrin reaction, discovered in 1910, is extensively used for the detection, isolation, and analysis of compounds of interest across various disciplines, including agricultural, biochemical, and environmental sciences. This reaction's adaptability highlights the ongoing relevance of foundational chemistry research in modern applications (Friedman, 2004).
Mechanism of Action
The mechanism of action of “N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is not yet fully understood. It is believed to interact with proteins, enzymes, and other biomolecules in a variety of ways.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMRZQSSNNTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469403 | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-75-3 | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine in the development of new antitumor agents?
A: this compound (5) serves as a crucial intermediate in synthesizing a series of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. This class of compounds has demonstrated promising antitumor activity in preliminary bioassays []. The chlorine atom in the 2-position of the pyrimidine ring in compound 5 allows for further modifications through nucleophilic substitution reactions with various arylamines. This flexibility enables the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced antitumor properties.
Q2: How was this compound synthesized?
A: The synthesis of this compound (5) was achieved through a multi-step process starting from 3-methyl-6-nitro-1H-indazole. The synthesis involved N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions []. While the paper doesn't delve into the specific conditions or reagents used, it highlights the successful synthesis and characterization of compound 5, paving the way for its use in developing novel antitumor agents.
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